4-Bromo-1-(difluoromethoxy)-2-fluorobenzene
CAS No.: 147992-27-6
Cat. No.: VC21143776
Molecular Formula: C7H4BrF3O
Molecular Weight: 241 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147992-27-6 |
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Molecular Formula | C7H4BrF3O |
Molecular Weight | 241 g/mol |
IUPAC Name | 4-bromo-1-(difluoromethoxy)-2-fluorobenzene |
Standard InChI | InChI=1S/C7H4BrF3O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H |
Standard InChI Key | DOMDQZCKLBEOTD-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)F)OC(F)F |
Canonical SMILES | C1=CC(=C(C=C1Br)F)OC(F)F |
Introduction
Chemical Structure and Identification
Molecular Identity
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene is identified by the following chemical descriptors:
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Chemical Name: 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene
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CAS Registry Number: 147992-27-6
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Molecular Formula: C7H4BrF3O
Structural Representation
The compound's structure features a benzene ring with three functional groups arranged in a specific pattern. The difluoromethoxy group (OC(F)F) is positioned at carbon-1, while fluorine occupies carbon-2, and bromine is attached at carbon-4. This arrangement creates a unique electronic distribution and steric environment that influences the compound's chemical behavior and reactivity.
The structural representation can be expressed through various chemical notations:
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SMILES: C1=CC(=C(C=C1Br)F)OC(F)F
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InChI: InChI=1S/C7H4BrF3O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H
Physical Properties
Spectroscopic Characteristics
The compound's physical characterization includes predicted collision cross-section (CCS) data across various adduct forms, providing valuable information for mass spectrometry analysis. The CCS values represent the effective area of the molecule when interacting with other molecules during collision events.
Table 1: Predicted Collision Cross Section for Various Adducts
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 240.94704 | 149.0 |
[M+Na]+ | 262.92898 | 151.0 |
[M+NH4]+ | 257.97358 | 152.2 |
[M+K]+ | 278.90292 | 150.5 |
[M-H]- | 238.93248 | 146.0 |
[M+Na-2H]- | 260.91443 | 150.6 |
[M]+ | 239.93921 | 147.1 |
[M]- | 239.94031 | 147.1 |
These collision cross-section values are particularly useful for analytical chemists employing ion mobility spectrometry mass spectrometry (IMS-MS) techniques for compound identification and characterization.
Molecular Properties
The molecular weight of 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene is determined by the sum of its constituent atoms. With the molecular formula C7H4BrF3O, the compound contains:
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7 carbon atoms
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4 hydrogen atoms
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1 bromine atom
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3 fluorine atoms
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1 oxygen atom
This combination results in a compound with specific electronic and steric properties that influence its chemical behavior in various reactions and applications.
Applications and Research
Pharmaceutical Applications
In the pharmaceutical industry, 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene is classified as a medical intermediate . The compound can serve as a building block in the synthesis of potential drug candidates. The presence of fluorine atoms in pharmaceuticals often enhances metabolic stability, bioavailability, and binding selectivity to target proteins. Additionally, bromine-containing precursors allow for further functionalization through various synthetic transformations.
Comparison with Related Compounds
Structural Analogs
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene is part of a broader family of halogenated aromatic compounds. Structural analogs include:
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1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS: 1017779-33-7): This related compound differs by having a bromomethyl group instead of a direct bromine attachment to the aromatic ring .
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4-Bromo-1-(difluoromethoxy)-2-iodobenzene (CAS: 1261679-49-5): This analog contains an iodine atom at position 2 instead of fluorine, which significantly alters its reactivity profile and potential applications.
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2-Bromo-4-chloro-1-(difluoromethoxy)benzene (CAS: 1214348-81-8): This related compound features a different halogen substitution pattern .
Reactivity Differences
The reactivity of these compounds varies primarily due to the nature and position of the halogen substituents. Bromine atoms in aromatic systems are generally good leaving groups in coupling reactions, while fluorine atoms tend to increase stability and alter electronic properties. The difluoromethoxy group contributes to the lipophilicity of these compounds and may influence their biological activity when incorporated into pharmaceutical candidates.
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